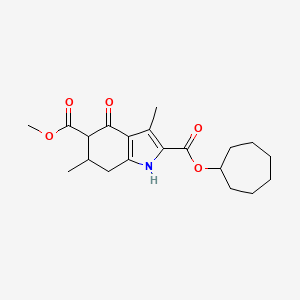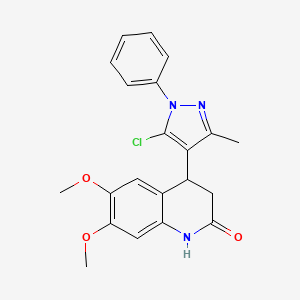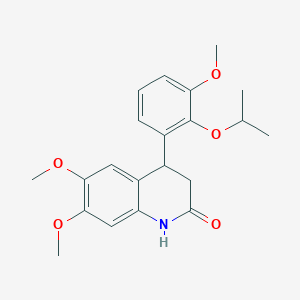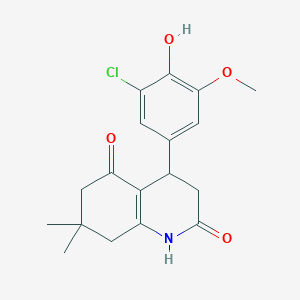
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research. DDQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. It has a molecular weight of 306.15 g/mol and a melting point of 263-265°C. DDQ is a versatile reagent that has been used for various chemical reactions, including oxidation, dehydrogenation, and cyclization.
Mecanismo De Acción
DDQ acts as an oxidizing agent and accepts electrons to form a radical cation. The radical cation then reacts with the substrate to form an intermediate, which undergoes further oxidation to form the final product. DDQ is a mild oxidizing agent that can selectively oxidize certain functional groups, such as alcohols and amines, without affecting other functional groups, such as carboxylic acids and esters.
Biochemical and physiological effects:
DDQ has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cells, which can lead to apoptosis and cell death. DDQ has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. DDQ has been used as a tool to study the mechanism of action of certain drugs and toxins, such as paraquat, which is a herbicide that induces oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDQ has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized or purchased from commercial sources. DDQ is also a mild oxidizing agent that can selectively oxidize certain functional groups without affecting other functional groups. However, DDQ has some limitations for lab experiments. It is a toxic and carcinogenic compound that requires special handling and disposal procedures. DDQ can also be sensitive to air and moisture, which can affect its reactivity and stability.
Direcciones Futuras
DDQ has many potential future directions for scientific research. It can be used as a tool to study the mechanism of action of certain drugs and toxins, and to develop new drugs and therapies for various diseases. DDQ can also be used in the synthesis of new materials and catalysts for various applications in industry and technology. Further research is needed to explore the full potential of DDQ and its derivatives, and to develop safer and more efficient methods for its synthesis and use.
Aplicaciones Científicas De Investigación
DDQ has been extensively used in scientific research as a versatile reagent for various chemical reactions. It has been used for the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of cyclic and acyclic alkanes to alkenes, and the cyclization of unsaturated compounds to form aromatic rings. DDQ has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)12(8-16(21)20-14)11-4-3-9(18)5-13(11)19/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYIXPHQMEJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)

![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

![4-(2-isopropoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262967.png)


